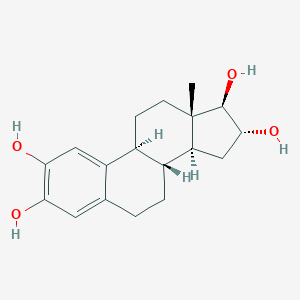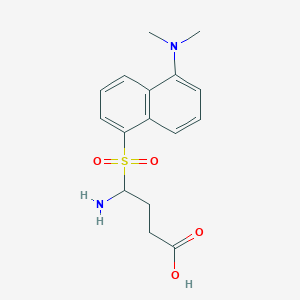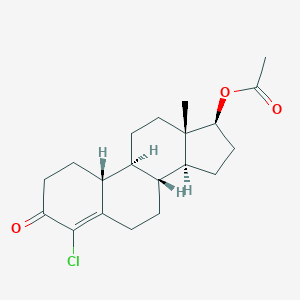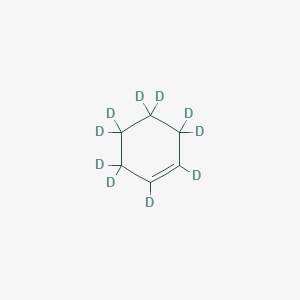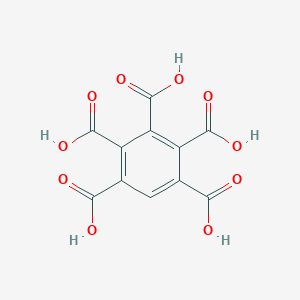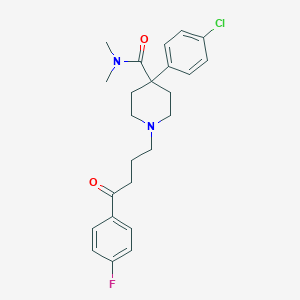
Amiperone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amiperone is a chemical compound that belongs to the phenylpiperazine class of compounds. It is a dopamine antagonist and is used in scientific research as a tool to study the effects of dopamine antagonism on various biological systems.
Wissenschaftliche Forschungsanwendungen
Amiperone is primarily used in scientific research as a tool to study the effects of dopamine antagonism on various biological systems. It has been used to study the role of dopamine in drug addiction, schizophrenia, and other neurological disorders. Amiperone has also been used in studies to investigate the effects of dopamine antagonism on behavior, cognition, and memory.
Wirkmechanismus
Amiperone acts as a dopamine antagonist by binding to dopamine receptors and preventing the binding of dopamine. This results in a decrease in dopamine activity, which can lead to a variety of physiological and behavioral effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of amiperone are primarily related to its dopamine antagonism. Amiperone has been shown to decrease dopamine activity in various regions of the brain, which can lead to changes in behavior, cognition, and memory. It has also been shown to have effects on other neurotransmitters such as serotonin and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using amiperone in lab experiments is its specificity for dopamine receptors. This allows researchers to study the effects of dopamine antagonism without affecting other neurotransmitters. However, one limitation of using amiperone is its relatively short half-life, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are several future directions for research on amiperone. One area of research could be to investigate the effects of amiperone on other neurotransmitter systems, such as the glutamate system. Another area of research could be to study the effects of long-term amiperone use on behavior and cognition. Additionally, researchers could investigate the potential therapeutic uses of amiperone for neurological disorders such as schizophrenia and drug addiction.
Synthesemethoden
The synthesis of amiperone involves the reaction of 1-(2-bromoethyl)-4-chlorobenzene with piperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure amiperone.
Eigenschaften
CAS-Nummer |
1580-71-8 |
|---|---|
Produktname |
Amiperone |
Molekularformel |
C24H28ClFN2O2 |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-N,N-dimethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C24H28ClFN2O2/c1-27(2)23(30)24(19-7-9-20(25)10-8-19)13-16-28(17-14-24)15-3-4-22(29)18-5-11-21(26)12-6-18/h5-12H,3-4,13-17H2,1-2H3 |
InChI-Schlüssel |
WMVSIGOLIQMRHF-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN(C)C(=O)C1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Andere CAS-Nummern |
1580-71-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




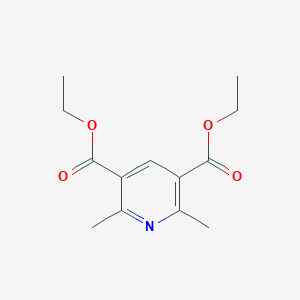
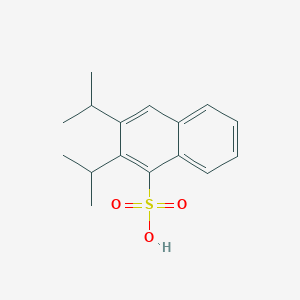
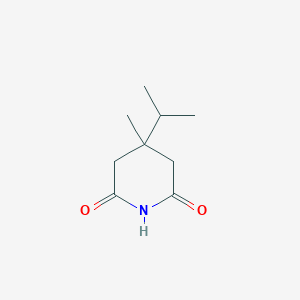
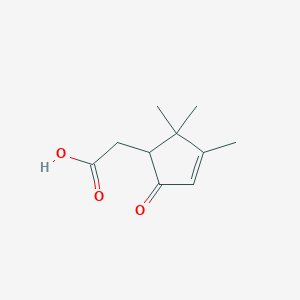
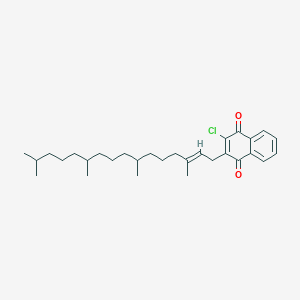
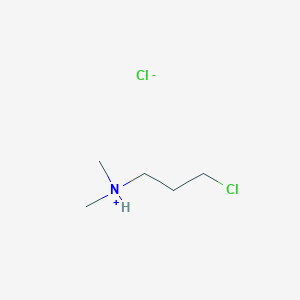
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
